4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of quinazolinone derivatives. [] Quinazolinones are a group of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in medicinal chemistry research. [] The compound has attracted attention for its potential as an epidermal growth factor receptor (EGFR) inhibitor, showing promising antiproliferative activity against various tumor cell lines. []
One reported method for synthesizing 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves a multi-step process starting from commercially available 2-amino-5-methylbenzoic acid. []
The synthesis proceeds through the formation of a key intermediate, 7-methyl-3-(2-aminoethyl)-1H-quinolin-2-one. [] This intermediate is then reacted with 4-methoxybenzoyl chloride to yield the target compound, 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide. []
The molecular structure of 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide features a quinazolinone core with a 7-methyl substituent. [] An ethyl linker connects the quinazolinone core to a 4-methoxy benzamide moiety. [] The structure has been confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). []
4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has shown significant inhibitory effects against wild-type epidermal growth factor receptor tyrosine kinase (EGFRwt-TK). [] EGFR is a receptor tyrosine kinase involved in various cellular processes, including cell growth, proliferation, and survival. [] Overexpression and mutations in EGFR are implicated in several cancers, making it a crucial therapeutic target. []
Molecular docking studies suggest that 4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide interacts with the active site of EGFRwt-TK by forming multiple hydrogen bonds. [] This interaction potentially hinders the receptor's activity, leading to the observed antiproliferative effects against tumor cells. []
4-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide has demonstrated promising antiproliferative activity against several tumor cell lines, including A431, A549, MCF-7, and NCI-H1975. [] It exhibited higher antiproliferative activities against all tumor cells than Gefitinib, a known EGFR inhibitor. []
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4